molecular formula C20H26N2O4S B4087006 N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide

N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide

Numéro de catalogue B4087006
Poids moléculaire: 390.5 g/mol
Clé InChI: IMKVXDRDZBDMAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 1991 by scientists at Sankyo Company Limited in Japan. Since then, NS-398 has been widely used in scientific research due to its selective inhibition of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that contribute to inflammation and pain.

Mécanisme D'action

N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide selectively inhibits COX-2 enzyme by binding to the active site of the enzyme and blocking its activity. COX-2 is upregulated in response to inflammation and produces prostaglandins that contribute to pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins and thus alleviates pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory effects, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. It has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. This compound has been shown to reduce the risk of cardiovascular diseases by inhibiting platelet aggregation and reducing the production of thromboxane A2, which is a potent vasoconstrictor.

Avantages Et Limitations Des Expériences En Laboratoire

N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide has several advantages for lab experiments. It is a highly selective inhibitor of COX-2 enzyme, which makes it a valuable tool for studying the role of COX-2 in various diseases. It has also been shown to have low toxicity and high stability, which makes it suitable for long-term experiments. However, this compound has some limitations as well. It is not a perfect inhibitor of COX-2 and may have off-target effects on other enzymes. It also has poor solubility in water, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide. One direction is to investigate its potential therapeutic applications in cancer treatment. This compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which makes it a promising drug candidate for cancer therapy. Another direction is to explore its potential use in cardiovascular diseases. This compound has been shown to reduce the risk of cardiovascular diseases by inhibiting platelet aggregation and reducing the production of thromboxane A2. Further research is needed to determine its efficacy and safety in clinical trials. Finally, future research could focus on developing more potent and selective COX-2 inhibitors based on the structure of this compound.

Applications De Recherche Scientifique

N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to selectively inhibit COX-2 enzyme without affecting COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 makes this compound a promising drug candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.

Propriétés

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-3-5-15-21-27(24,25)18-13-11-16(12-14-18)22-20(23)19(4-2)26-17-9-7-6-8-10-17/h6-14,19,21H,3-5,15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKVXDRDZBDMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.